methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a pyrrole and triazole ring system
Preparation Methods
The synthesis of METHYL 2-(2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole and triazole intermediates, followed by their coupling through a series of reactions involving amide bond formation and esterification. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
METHYL 2-(2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pyrrole and triazole rings are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrrole and triazole derivatives, such as:
- Methyl 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)propanoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
These compounds share structural similarities but differ in their functional groups and specific applications. METHYL 2-(2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of pyrrole and triazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-20-17(22(12)21-9-5-6-10-21)26-11-15(23)18-14-8-4-3-7-13(14)16(24)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
OTDCUDIRYKOCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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